Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-
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Overview
Description
Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using readily available starting materials. For instance, phenylhydrazine and ethyl acetoacetate can be used as starting materials to obtain the desired piperazine derivative through cyclization, chloride acetylation, substitution, and deacetalization . These methods are designed to be cost-effective and suitable for mass production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the oxadiazole moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)piperazine: A similar compound used in the preparation of derivatives for neurological disorder treatments.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential antibacterial activity.
Uniqueness
Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole moiety and the 3-methylphenyl group differentiates it from other piperazine derivatives, potentially offering unique pharmacological activities and applications.
Properties
CAS No. |
657423-65-9 |
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Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
5-(3-methylphenyl)-3-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H20N4O/c1-11-4-3-5-13(10-11)15-17-14(18-20-15)12(2)19-8-6-16-7-9-19/h3-5,10,12,16H,6-9H2,1-2H3 |
InChI Key |
LFXFXJCRXBYQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C(C)N3CCNCC3 |
Origin of Product |
United States |
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